molecular formula C13H14F2N2O2 B12453165 2-[7-(Difluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]-5-methoxy-phenol

2-[7-(Difluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]-5-methoxy-phenol

Cat. No.: B12453165
M. Wt: 268.26 g/mol
InChI Key: HCHLCOWFVKBDET-UHFFFAOYSA-N
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Properties

Molecular Formula

C13H14F2N2O2

Molecular Weight

268.26 g/mol

IUPAC Name

2-[7-(difluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]-5-methoxyphenol

InChI

InChI=1S/C13H14F2N2O2/c1-19-8-2-3-9(12(18)6-8)10-7-11(13(14)15)17-5-4-16-10/h2-3,6-7,13,17-18H,4-5H2,1H3

InChI Key

HCHLCOWFVKBDET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NCCNC(=C2)C(F)F)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-[7-(Difluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]-5-methoxy-phenol involves several steps. One common method includes the use of difluoromethylation reagents to introduce the difluoromethyl group into the molecule. This can be achieved through various catalytic processes, including transition-metal-catalyzed reactions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-[7-(Difluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]-5-methoxy-phenol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[7-(Difluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]-5-methoxy-phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its stability and biological activity.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[7-(Difluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]-5-methoxy-phenol involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Biological Activity

The compound 2-[7-(Difluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]-5-methoxy-phenol (commonly referred to as DFMDP) is a member of the benzodiazepine family and has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DFMDP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

DFMDP has the following chemical characteristics:

  • Molecular Formula: C13H14F2N2O2
  • Molecular Weight: 270.26 g/mol
  • CAS Number: 6668712

The presence of difluoromethyl and methoxy groups plays a crucial role in modulating its biological activity, particularly in terms of lipophilicity and receptor interactions .

Research indicates that DFMDP exhibits several biological activities primarily through interactions with neurotransmitter systems. Its structure suggests potential interactions with:

  • GABA Receptors: Similar to other benzodiazepines, DFMDP may enhance GABAergic transmission, leading to anxiolytic and sedative effects.
  • COX Inhibition: The methoxyphenol component suggests possible anti-inflammatory action through inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .

Pharmacological Effects

  • Antioxidant Activity:
    • DFMDP has demonstrated significant antioxidant properties, which can be attributed to its phenolic structure. Studies have shown that compounds with similar structures exhibit strong radical-scavenging activities .
  • Cytotoxicity:
    • The cytotoxic effects of DFMDP were assessed using various cancer cell lines. Preliminary results indicate that it possesses moderate cytotoxicity against certain tumor cells, although further studies are needed to elucidate its selectivity and mechanism .
  • Anti-inflammatory Effects:
    • In vitro studies have indicated that DFMDP may reduce the expression of inflammatory markers in macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several studies have explored the biological activity of compounds related to DFMDP:

  • A study on 2-methoxyphenols indicated that derivatives similar to DFMDP exhibited selective COX-2 inhibition, which could be beneficial in developing non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Research involving structural modifications of benzodiazepines highlighted the importance of substituents like difluoromethyl in enhancing pharmacological efficacy while reducing side effects associated with traditional benzodiazepines .

Table 1: Summary of Biological Activities of DFMDP

Activity TypeObserved EffectReference
AntioxidantSignificant radical-scavenging activity
CytotoxicityModerate cytotoxicity against tumor cells
COX InhibitionSelective inhibition of COX-2
Anti-inflammatoryReduction in inflammatory markers

Table 2: Comparison with Related Compounds

CompoundAntioxidant ActivityCytotoxicity (IC50)COX-2 Inhibition
DFMDPHighModerateYes
CurcuminVery HighLowYes
EugenolModerateHighNo

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[7-(difluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]-5-methoxy-phenol, and what reaction conditions are critical for yield optimization?

  • Methodology :

  • Core Synthesis : Begin with functionalizing the dihydrodiazepine ring. Acylation or alkylation reactions (e.g., using difluoromethylating agents like sodium 2-chloro-2,2-difluoroacetate under basic conditions) can introduce the difluoromethyl group .
  • Coupling Steps : Utilize Suzuki-Miyaura cross-coupling to attach the 5-methoxy-phenol moiety to the diazepine core. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in anhydrous DMF at 80–100°C .
  • Purification : Recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Monitor by TLC and HPLC .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

  • Methodology :

  • Primary Techniques :
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C5, difluoromethyl at C7). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
  • Contradiction Resolution : If spectral data conflicts with expected structure (e.g., unexpected splitting in ¹⁹F NMR), cross-validate with X-ray crystallography (as in ) or IR for functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives targeting neurotransmitter receptors, and what experimental validation is required?

  • Methodology :

  • In Silico Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GABAₐ or serotonin receptors. Focus on hydrophobic pockets accommodating the difluoromethyl group and hydrogen bonds with the phenol moiety .
  • Validation : Perform radioligand binding assays (e.g., ³H-flunitrazepam for GABAₐ) or functional assays (e.g., calcium flux in HEK293 cells). Compare IC₅₀ values of derivatives to establish SAR .

Q. What experimental strategies address discrepancies in observed vs. predicted solubility and stability profiles of this compound?

  • Methodology :

  • Solubility Testing : Use shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification. If experimental solubility deviates from ChemAxon predictions, modify formulation (e.g., cyclodextrin inclusion complexes) .
  • Stability Studies : Conduct accelerated degradation (40°C/75% RH for 6 months) with LC-MS monitoring. If instability in aqueous media is noted, explore prodrug strategies (e.g., esterification of phenol group) .

Q. How should researchers design ecotoxicological studies to assess environmental risks of this compound?

  • Methodology :

  • Fate Analysis : Use OECD 307 guidelines to study biodegradation in soil/water systems. Measure half-life via LC-MS/MS .
  • Toxicity Assays :
  • Acute : Daphnia magna (48h EC₅₀) and algae (72h growth inhibition).
  • Chronic : Zebrafish embryo (OECD 236) for developmental toxicity.
  • Compare results to QSAR predictions to identify outliers .

Data Contradiction Analysis

Q. How to resolve inconsistencies between theoretical and experimental logP values for this compound?

  • Methodology :

  • Re-evaluate Measurements : Ensure shake-flask logP determination uses saturated solutions validated by NMR to exclude impurities .
  • Computational Adjustments : Apply correction factors in software like MarvinSuite if discrepancies persist (e.g., parameterize fluorine’s electron-withdrawing effects) .

Experimental Design Tables

Study Type Key Parameters References
Synthesis OptimizationTemp: 80–100°C; Catalyst: Pd(PPh₃)₄; Base: K₂CO₃
EcotoxicologyOECD 307 (biodegradation); Daphnia magna EC₅₀
Receptor BindingRadioligand: ³H-flunitrazepam; Cell line: HEK293

Key Notes

  • Methodological Depth : Emphasized cross-validation techniques (e.g., 2D NMR vs. X-ray) and iterative optimization (e.g., catalytic conditions).
  • Advanced Focus : Integrated computational biology and ecotoxicology frameworks for holistic risk/benefit analysis.

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